Pahutoxin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Optically pure pahutoxin and its antipode are synthesized from (S)- and ®-3-hydroxy-hexadecanoic acids . These acids are obtained through the enantio-differentiating hydrogenation of methyl 3-oxohexadecanoate over an asymmetrically modified Raney nickel catalyst . The process involves several steps, including saponification, recrystallization, and neutralization to obtain the optically pure starting materials .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Pahutoxin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

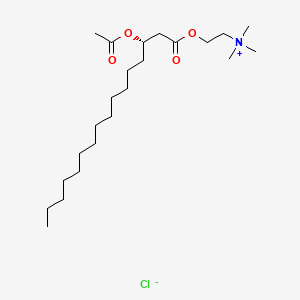

Pahutoxin is classified as a choline chloride ester of 3-acetoxypalmitic acid. It exhibits two primary mechanisms of action:

- Ichthyotoxicity : This mechanism leads to the rapid lethality of fish at low concentrations, primarily through receptor-mediated toxicity.

- Phospholipid Membrane Disruption : This effect is mediated through interactions with phospholipid membranes, although it operates via a different pathway from ichthyotoxicity.

The compound's structure allows it to interact specifically with receptors on fish gill membranes, which explains its selective toxicity towards certain marine species while being harmless to trunkfish themselves .

Chemistry

This compound serves as a model compound for studying the synthesis and properties of neurotoxins and ichthyotoxins. Its unique nonpeptide structure differentiates it from other marine toxins like tetrodotoxin and saxitoxin, making it an important subject for comparative studies in toxin chemistry .

Biology

Research into this compound's biological effects focuses on its interactions with various biological systems. Studies have demonstrated its hemolytic properties, which involve the rupture of red blood cells, leading to asphyxiation in affected fish . The compound's receptor binding characteristics have been explored extensively, revealing specific binding sites that mediate its toxic effects .

Medicine

This compound's unique properties have implications for pharmacological research. Its ability to disrupt cellular membranes and interact with specific receptors may inspire new therapeutic agents or treatments for conditions involving membrane disruption or receptor-targeted therapies .

Comparative Toxicity Analysis

The following table summarizes the comparative toxicity of this compound with other known ichthyotoxic agents:

| Toxin | Source | Lethal Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Ostracion lentiginosus | 69 | Receptor-mediated |

| Ostracitoxin | Various marine organisms | 50 | Receptor-mediated |

| Tetrodotoxin | Pufferfish | 1-10 | Sodium channel blockade |

This table illustrates that this compound is lethal at concentrations significantly lower than many other ichthyotoxins, highlighting its potency and specificity .

Case Study 1: Receptor-Mediated Toxicity

A study conducted on the interactions between this compound and fish gill membranes provided insights into its mechanism. Researchers confirmed that specific binding sites exist for this compound on gill tissues, indicating that its action is mediated through these receptors rather than nonspecific surfactant effects .

Case Study 2: Ecological Implications

The ecological role of this compound was explored in environments where trunkfish are prevalent. The secretion of this toxin acts as a defense mechanism against predators and may influence population dynamics among marine species. The tolerance exhibited by trunkfish towards their own toxin raises questions about co-evolution and ecological balance within their habitats .

Mecanismo De Acción

Pahutoxin exerts its effects through two separate mechanisms . It disrupts phospholipid membranes, leading to ichthyotoxicity, and it also has a hemolytic effect . These mechanisms involve different physicochemical domains within the this compound molecule, which interact with specific molecular targets and pathways .

Comparación Con Compuestos Similares

Pahutoxin is unique among fish poisons due to its nonpeptide structure and dual mechanisms of action . Similar compounds include:

Tetrodotoxin: Another neurotoxin found in pufferfish, which also affects ion channels but has a different structure and mechanism of action.

Saxitoxin: A marine toxin that blocks sodium channels, similar to tetrodotoxin but with distinct chemical properties.

Brevetoxin: A toxin produced by marine dinoflagellates, affecting ion channels and causing neurotoxic shellfish poisoning.

This compound’s uniqueness lies in its dual action on phospholipid membranes and its ichthyotoxic properties, setting it apart from other marine toxins .

Actividad Biológica

Pahutoxin (PHN), a choline chloride ester of 3-acetoxypalmitic acid, is a potent ichthyotoxic compound derived from the defensive secretions of the trunkfish, specifically Ostracion lentiginosus. This marine toxin exhibits significant biological activity, particularly its lethal effects on fish, making it a subject of interest in toxicology and marine biology. Understanding the biological activity of this compound involves exploring its mechanisms of action, receptor interactions, and ecological implications.

This compound's biological activity is primarily characterized by its receptor-mediated toxicity rather than its surfactant properties. Research indicates that:

- Ichthyotoxicity : The lethal concentration for fish is significantly lower than its critical micelle concentration, suggesting that its toxicity is not due to surfactant effects but rather specific receptor interactions .

- Receptor Binding : Binding assays have demonstrated the presence of specific binding sites for this compound on fish gill membranes, indicating a targeted mechanism of action .

Toxicity Studies

This compound has been tested for its toxic effects on various fish species. Key findings include:

- Lethal Concentration : Toxicity studies have shown that this compound can rapidly kill fish such as brackish water mollies (Mollienesia spp.) at low concentrations .

- Tolerance in Trunkfish : Interestingly, trunkfish are tolerant to their own toxin, which suggests an evolutionary adaptation involving the absence of this compound-binding sites in their gills .

Comparative Toxicity

The following table summarizes the comparative toxicity of this compound with other known ichthyotoxic agents:

| Toxin | Source | Lethal Concentration (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Ostracion lentiginosus | 69 | Receptor-mediated |

| Ostracitoxin | Various marine organisms | 50 | Receptor-mediated |

| Tetrodotoxin | Pufferfish | 1-10 | Sodium channel blockade |

Case Study 1: Receptor-Mediated Toxicity

A study conducted on the interactions between this compound and fish gill membranes provided insights into its mechanism. The research demonstrated specific binding sites for this compound on gill tissues, confirming that the toxin's action is mediated through these receptors rather than through nonspecific surfactant effects .

Case Study 2: Ecological Implications

The ecological role of this compound was explored in marine environments where trunkfish are prevalent. The secretion of this toxin serves as a defense mechanism against predators and may influence the population dynamics of various marine species. The ability of trunkfish to tolerate their own toxin raises questions about co-evolution and ecological balance within their habitats .

Propiedades

IUPAC Name |

2-[(3S)-3-acetyloxyhexadecanoyl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-22(28-21(2)25)20-23(26)27-19-18-24(3,4)5;/h22H,6-20H2,1-5H3;1H/q+1;/p-1/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEOXMPQOCEVAI-FTBISJDPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](CC(=O)OCC[N+](C)(C)C)OC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896908 | |

| Record name | Pahutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27742-14-9 | |

| Record name | Ethanaminium, 2-[[(3S)-3-(acetyloxy)-1-oxohexadecyl]oxy]-N,N,N-trimethyl-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27742-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pahutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027742149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pahutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.